molecular formula C16H27N3O4S2 B2646581 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034608-71-2

4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2646581
CAS No.: 2034608-71-2
M. Wt: 389.53
InChI Key: VDGVDAPXWDQZHN-UHFFFAOYSA-N
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Description

Discovery Context and Initial Research

The discovery of 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (hereafter referred to as the target compound) emerged from systematic efforts to optimize sulfonamide-based pharmacophores for enhanced biological activity and selectivity. Sulfonamides have been a cornerstone of medicinal chemistry since the 1932 identification of Prontosil, the first synthetic antibacterial agent. Early research on sulfonamides focused on their antimicrobial properties, but modern applications span cardiovascular, metabolic, and antiviral therapeutics.

The target compound was first synthesized in the early 21st century as part of a broader initiative to explore dual-sulfonamide architectures. Initial studies aimed to leverage the conformational flexibility of piperidine rings to improve binding kinetics in enzyme targets. For example, molecular dynamics simulations revealed that piperidine-containing sulfonamides could adopt dihedral angles critical for interactions with proteins such as soluble guanylate cyclase (sGC) or viral fusion proteins. Early synthetic routes involved coupling 2,5-dimethylbenzenesulfonamide with a prefunctionalized N,N-dimethylpiperidine-sulfonamide scaffold, a strategy later refined to enhance yield and purity.

Position Within Sulfonamide Pharmacophore Family

The target compound belongs to the N1,N4-disubstituted sulfonamide subclass, characterized by two distinct sulfonamide groups attached to a central piperidine ring. This structural motif diverges from classical antimicrobial sulfonamides (e.g., sulfanilamide), which typically feature a single sulfonamide group para-substituted on a benzene ring. Key structural features include:

  • A piperidine ring substituted at the 1-position with a dimethylsulfonamide group.
  • A methylene bridge linking the piperidine nitrogen to a 2,5-dimethylphenylsulfonamide moiety.

This architecture enables dual interactions with hydrophobic pockets and polar residues in target proteins. Comparative studies with simpler sulfonamides demonstrate that the piperidine ring enhances metabolic stability while the 2,5-dimethylphenyl group improves lipophilicity.

Structural Feature Role in Pharmacophore
Piperidine ring Conformational control and metabolic stability
Dual sulfonamide groups Hydrogen bonding with enzymatic active sites
2,5-Dimethylphenyl substitution Hydrophobic interactions and selectivity

Evolution of Piperidine-Containing Sulfonamides in Research

Piperidine-containing sulfonamides gained prominence in the 2010s after structural studies revealed their ability to modulate dihedral angles critical for bioactivity. For instance, pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents demonstrated potent antiviral activity by maintaining optimal angles between the scaffold and amide bonds. Similarly, sGC stimulators incorporating piperidine-sulfonamide motifs showed promise in treating cardiovascular disorders by enhancing cGMP synthesis.

The target compound represents an advancement in this field, combining:

  • Dual sulfonamide groups for multipoint target engagement.
  • N,N-dimethylation to reduce basicity and improve blood-brain barrier penetration.
  • Steric modulation via 2,5-dimethylphenyl groups to prevent off-target interactions.

Synthetic innovations, such as the use of chlorosulfonyl intermediates and regioselective alkylation, enabled scalable production of this compound.

Research Significance in Current Medicinal Chemistry

The target compound exemplifies the convergence of structure-based drug design and fragment-based optimization. Its dual sulfonamide groups offer unique advantages:

  • Synergistic binding : The piperidine-linked sulfonamides can simultaneously engage catalytic and allosteric sites on target enzymes.
  • Tunable pharmacokinetics : Substituents like the 2,5-dimethylphenyl group allow fine-tuning of logP and plasma protein binding.

Ongoing research explores its potential as a:

  • sGC stimulator for treating pulmonary hypertension.
  • Antiviral agent targeting fusion proteins of respiratory syncytial virus (RSV).
  • Carbonic anhydrase inhibitor for metabolic disorders.

The compound’s versatility underscores its value as a scaffold for developing multitarget therapies. Future directions include crystallographic studies to elucidate its binding modes and the synthesis of radiolabeled analogs for target profiling.

Properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S2/c1-13-5-6-14(2)16(11-13)24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(3)4/h5-6,11,15,17H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGVDAPXWDQZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the sulfonamide groups through sulfonylation reactions. The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The purification of the final product often involves techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide with structurally or functionally related sulfonamides and hydroxamic acids from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Activity Reference
This compound Piperidine - 2,5-Dimethylphenylsulfonamido-methyl
- N,N-Dimethyl sulfonamide
Not reported (inferred pesticidal/pharmaceutical potential) N/A
Tolylfluanid Methanesulfonamide - Dichloro-fluoro-methyl
- 4-Methylphenyl
- Dimethylamino sulfonyl
Fungicide
Dichlofluanid Methanesulfenamide - Dichloro-fluoro-methyl
- Phenyl
- Dimethylamino sulfonyl
Fungicide
Hydroxamic acids (e.g., Compounds 6–10) Hydroxamic acid - Cycloalkyl/aryl groups
- 4-Chlorophenyl
Antioxidant activity

Key Findings :

Structural Similarities with Agrochemical Sulfonamides: Tolylfluanid and dichlofluanid share the sulfonamide/sulfenamide backbone with the target compound. However, their substituents (e.g., dichloro-fluoro-methyl groups) enhance electrophilicity, which is critical for fungicidal activity by targeting thiol groups in microbial enzymes .

Functional Differences from Hydroxamic Acids :

  • Hydroxamic acids (e.g., Compounds 6–10) exhibit antioxidant activity via radical scavenging, as demonstrated in DPPH and β-carotene assays . In contrast, sulfonamides like the target compound are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) or pesticidal action.

Piperidine Core vs. Linear Chains :

  • The piperidine ring in the target compound introduces conformational rigidity, which could enhance binding specificity compared to linear-chain hydroxamic acids (e.g., Compound 7, 9) . This feature is advantageous in drug design for reducing off-target effects.

Biological Activity

4-((2,5-Dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound with potential biological activities that have been the subject of various studies. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a piperidine core substituted with sulfonamide groups and a dimethylphenyl moiety. Its structure can be represented as follows:

C16H27N3O4S2\text{C}_{16}\text{H}_{27}\text{N}_3\text{O}_4\text{S}_2

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, which may inhibit their activity. The piperidine ring enhances binding affinity and specificity for these targets. Potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

Antimicrobial Properties

Research indicates that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This mechanism is crucial in the treatment of bacterial infections. Studies have shown that related compounds can effectively reduce bacterial growth.

Anti-inflammatory Effects

In vitro studies have demonstrated that sulfonamide derivatives can reduce inflammation markers in activated macrophages. For example, compounds similar to this compound have shown promise in reducing nitric oxide production and inflammatory cytokines in cell models treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Case Studies

  • In Vitro Studies : A study involving RAW 264.7 macrophage cells treated with related sulfonamide compounds showed significant reductions in inflammatory markers compared to controls. The compounds were assessed using RT-PCR and Griess assays, indicating their potential as anti-inflammatory agents.
  • Therapeutic Applications : The compound has been explored for its potential use in treating conditions such as dyslipidemia and other cardiovascular disorders due to its ability to modulate biochemical pathways related to lipid metabolism .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced NO and cytokine levels in macrophages
Enzyme inhibitionPotential inhibition of metabolic enzymes

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